molecular formula C12H11N5O5 B5662213 METHYL 2-[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDO]BENZOATE

METHYL 2-[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDO]BENZOATE

Cat. No.: B5662213
M. Wt: 305.25 g/mol
InChI Key: JPBPUEHTGCHBIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDO]BENZOATE is a complex organic compound that features a triazole ring, a nitro group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDO]BENZOATE typically involves multiple steps. One common route includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with methyl 2-bromoacetate under basic conditions to form the intermediate compound. This intermediate is then reacted with 2-aminobenzoic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDO]BENZOATE can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Addition: The triazole ring can participate in various addition reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and strong acids or bases for hydrolysis reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while hydrolysis of the ester group would yield the corresponding carboxylic acid.

Scientific Research Applications

METHYL 2-[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDO]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDO]BENZOATE involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDO]BENZOATE is unique due to its combination of a triazole ring, nitro group, and benzoate ester This combination imparts specific chemical and biological properties that are not commonly found in other compounds

Properties

IUPAC Name

methyl 2-[[2-(3-nitro-1,2,4-triazol-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O5/c1-22-11(19)8-4-2-3-5-9(8)14-10(18)6-16-7-13-12(15-16)17(20)21/h2-5,7H,6H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBPUEHTGCHBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C=NC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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